4-Amino-2-(trifluoromethyl)benzaldehyde

描述

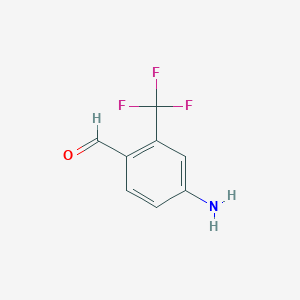

Structure

2D Structure

属性

IUPAC Name |

4-amino-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVVLGXVZCHXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Description

This method involves the reaction of m-amino benzotrifluoride with ethyl formate under reflux conditions, often catalyzed by acidic or basic catalysts, to introduce the aldehyde group at the para-position relative to the amino group.

- Reaction conditions: Dissolution of m-amino benzotrifluoride in an appropriate solvent (e.g., ethanol or other organic solvents), addition of ethyl formate, followed by reflux with a catalyst.

- Outcome: Formation of 4-amino-2-(trifluoromethyl)benzaldehyde with moderate to good yield.

Advantages and Limitations

- Advantages: Simpler one-step reaction, fewer reagents.

- Limitations: Requires careful control of reaction conditions to avoid over-formylation or side reactions; sometimes lower overall yield and purity compared to multi-step methods.

Preparation Method B: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This method is more industrially favored due to its high purity and yield, as well as the availability of raw materials.

Step 1: Positioning Bromination

- Starting material: m-Trifluoromethyl fluorobenzene.

- Reagents: Glacial acetic acid, vitriol oil (concentrated sulfuric acid), dibromohydantoin (C5H6Br2N2O2).

- Conditions: Stirring and reflux for 5–7 hours.

- Reaction: Selective bromination at the 4-position to yield 4-bromo-2-(trifluoromethyl)fluorobenzene.

- Key parameters: Molar ratio of dibromohydantoin to starting material ~0.6:1; glacial acetic acid consumption 4–5 L/kg of starting material.

Step 2: Cyano Group Displacement

- Reagents: Quinoline, cuprous cyanide.

- Conditions: Stirring and reflux for approximately 20 hours.

- Reaction: Nucleophilic substitution of bromine by cyano group to form 4-cyano-2-(trifluoromethyl)fluorobenzene.

- Key parameters: Cuprous cyanide to bromo compound molar ratio ~1–1.1:1; quinoline 3–5 L/kg of intermediate.

Step 3: Aminolysis Substitution

- Reagents: Ethanol, liquefied ammonia.

- Conditions: Reaction at 120 °C for 8 hours in a sealed system.

- Reaction: Replacement of fluorine by amino group to yield this compound.

- Key parameters: Liquefied ammonia to cyano compound molar ratio 1.5:1; ethanol consumption 3–5 L/kg; final purification with toluene.

Process Summary Table

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Bromination | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, glacial acetic acid, vitriol oil; reflux 5–7h | 4-Bromo-2-(trifluoromethyl)fluorobenzene | Purity >98%; yield ~85–90% |

| 2 | Cyano substitution | 4-Bromo-2-(trifluoromethyl)fluorobenzene | Cuprous cyanide, quinoline; reflux ~20h | 4-Cyano-2-(trifluoromethyl)fluorobenzene | Yield ~80–85% |

| 3 | Aminolysis substitution | 4-Cyano-2-(trifluoromethyl)fluorobenzene | Liquefied ammonia, ethanol; 120 °C, 8h; purification with toluene | This compound | Purity >99%; total yield 73–75% |

Research Findings and Industrial Significance

- The process uses readily available and inexpensive reagents.

- The total yield is relatively high (73–75%), with the final product purity exceeding 99% as confirmed by HPLC.

- The method produces minimal harmful emissions, facilitating environmental compliance.

- Industrial-scale examples demonstrate scalability with raw material quantities in the hundreds of kilograms per batch, maintaining consistent product quality.

- The process is noted for its short synthetic route and operational simplicity, reducing production costs.

Comparative Analysis of Preparation Methods

| Feature | Method A: Formylation of m-Amino Benzotrifluoride | Method B: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene |

|---|---|---|

| Number of Steps | 1 | 3 |

| Starting Material Availability | Moderate | High |

| Reaction Complexity | Moderate | Moderate to High |

| Purity of Final Product | Moderate to High | Very High (>99%) |

| Overall Yield | Moderate | High (73–75%) |

| Environmental Impact | Moderate | Low (few harmful emissions) |

| Industrial Suitability | Limited | High |

| Cost Efficiency | Moderate | High |

Additional Notes on Reaction Conditions and Optimization

- Bromination: The use of dibromohydantoin as a brominating agent ensures selective monobromination with minimal polybromination.

- Cyano substitution: Quinoline acts as a solvent and ligand facilitating the nucleophilic substitution with cuprous cyanide.

- Aminolysis: The sealed reaction with liquefied ammonia at elevated temperature ensures efficient displacement of fluorine by the amino group.

- Purification: Final product refinement with toluene removes impurities and improves color consistency.

化学反应分析

Types of Reactions

Oxidation: 4-Amino-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 4-amino-2-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

科学研究应用

Chemical Synthesis

4-Amino-2-(trifluoromethyl)benzaldehyde serves as a versatile building block in the synthesis of various organic compounds. It is particularly useful in:

- Synthesis of Pharmaceuticals : This compound is an essential intermediate in the production of several pharmaceutical agents, especially those targeting cancer treatment. Its ability to form covalent bonds with biological targets enhances its utility in drug design and development .

- Formation of Substituted Benzaldehydes : Through oxidation and reduction reactions, it can yield various substituted benzaldehyde derivatives, expanding its application in synthetic organic chemistry.

Biological Applications

In the realm of biology, this compound finds applications in:

- Biochemical Assays : The compound is employed as a reagent in biochemical assays, facilitating the study of enzyme activity and other biological processes .

- Drug Development : It plays a crucial role in developing new drugs, particularly those with anticancer properties. The compound's structure allows it to interact effectively with biological targets, potentially leading to cytotoxic effects against cancer cells .

Medical Applications

The medical field extensively utilizes this compound for:

- Synthesis of Anticancer Drugs : It is a key intermediate in synthesizing bicalutamide, an androgen antagonist used for treating prostate cancer. The demand for this compound is expected to rise due to its critical role in producing such therapeutic agents .

- Research into New Treatments : Ongoing research explores its potential for developing novel treatments for various diseases beyond cancer, leveraging its unique chemical properties.

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals Production : The compound is involved in synthesizing agrochemicals, which are essential for agricultural productivity and pest control.

- Dyes and Polymers : Its chemical properties make it suitable for producing dyes and polymers, contributing to various manufacturing processes .

Case Study 1: Synthesis of Bicalutamide

Bicalutamide is synthesized through several steps involving this compound as a crucial intermediate. The synthesis process includes bromination, cyano group replacement, and aminolysis substitution, resulting in high yields and purity of the final product. This method highlights the compound's importance in pharmaceutical manufacturing.

Case Study 2: Development of Biochemical Assays

Research has demonstrated that this compound can enhance the sensitivity and specificity of biochemical assays used to study protein interactions. Its ability to form stable complexes with proteins has made it a valuable tool in molecular biology research.

作用机制

The mechanism by which 4-amino-2-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration . This inhibition can lead to the disruption of energy production in cells, which is particularly useful in targeting cancer cells.

相似化合物的比较

Structural Influence :

- The position of the -CF₃ group significantly alters electronic properties. For example, ortho-substituted -CF₃ (as in the parent compound) increases steric hindrance, reducing reactivity in some coupling reactions compared to para-substituted analogs .

- The amino group’s position affects hydrogen-bonding capacity and solubility. Para-amino derivatives generally exhibit better crystallinity than ortho analogs .

Functional Group Variants

Aldehyde vs. Nitrile Derivatives

This modification increases thermal stability (melting point >250°C) but reduces electrophilicity, making it less reactive in condensation reactions .

Hydrochloride Salt Form

The hydrochloride salt (this compound hydrochloride) improves aqueous solubility for pharmaceutical formulations. However, it introduces hygroscopicity, requiring stringent storage conditions .

Comparison with Analogs :

- 4-(Phenylamino)-2-(trifluoromethyl)benzaldehyde (S8): Synthesized via similar routes but with higher melting points (>250°C vs. 165°C for the parent compound) due to extended conjugation .

- Metsulfuron methyl ester : A sulfonylurea herbicide derived from benzaldehyde analogs, highlighting the agrochemical relevance of fluorinated benzaldehydes .

Pharmaceutical Relevance

- Impurity Analysis: 4-Amino-2-(trifluoromethyl)benzonitrile is monitored as a degradation product in bicalutamide tablets, with a regulatory limit of ≤0.1% .

- Drug Intermediates : The aldehyde group facilitates Schiff base formation, enabling synthesis of antifungal and anticancer agents .

Material Science

Fluorinated benzaldehydes serve as ligands in MOFs, where the -CF₃ group enhances gas adsorption selectivity .

生物活性

4-Amino-2-(trifluoromethyl)benzaldehyde, a compound with the chemical formula CHFNO, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and microbiology. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a trifluoromethyl group attached to a benzaldehyde moiety, which enhances its reactivity and biological interactions. The presence of the amino group further contributes to its potential as a building block in the synthesis of biologically active compounds.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of m-amino benzotrifluoride with ethyl formate, followed by further reactions to yield the desired aldehyde. This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the disc diffusion method against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Comparison Drug (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 14 | 18 |

| Escherichia coli | 12 | 16 |

| Bacillus subtilis | 15 | 20 |

| Pseudomonas aeruginosa | 10 | 17 |

These findings suggest that while it may not be as potent as standard antibiotics like ampicillin, it still possesses moderate antibacterial properties, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is primarily through interaction with bacterial cell membranes or enzymes essential for bacterial growth and replication. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

- Antibacterial Activity : A study published in MDPI highlighted the synthesis of various fluorinated compounds, including derivatives of this compound. These derivatives showed varying degrees of antibacterial activity, indicating that modifications to the structure could enhance efficacy against specific pathogens .

- Pharmaceutical Applications : The compound has been explored as an intermediate in the synthesis of drugs targeting various conditions, including cancer treatment. Its structural features allow for modifications that can lead to improved pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。